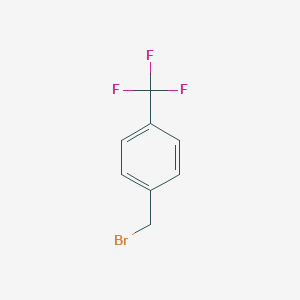

4-(Trifluoromethyl)benzyl bromide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(bromomethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c9-5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSNDOVDVVPSMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193196 | |

| Record name | 1-(Bromomethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-49-3 | |

| Record name | 4-(Trifluoromethyl)benzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-4-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Bromomethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(Bromomethyl)-4-(trifluoromethyl)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5YRU2P3EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)benzyl bromide, a substituted aromatic halogenated hydrocarbon, is a pivotal building block in modern organic synthesis. Its unique combination of a reactive benzylic bromide and an electron-withdrawing trifluoromethyl group makes it a versatile reagent for the introduction of the 4-(trifluoromethyl)benzyl moiety into a wide array of molecular scaffolds. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic data, and key synthetic applications, tailored for professionals in research and drug development.

Chemical and Physical Properties

4-(Trifluoromethyl)benzyl bromide is a white to light yellow crystalline solid at room temperature. It is characterized by its lachrymatory nature and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrF₃ | [1] |

| Molecular Weight | 239.03 g/mol | [1] |

| CAS Number | 402-49-3 | [1] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 29-33 °C | [2][3] |

| Boiling Point | 65-69 °C at 5 mmHg | [2] |

| Density | 1.546 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.484 | [2] |

| Solubility | Insoluble in water. Soluble in common organic solvents like chloroform, methanol, and acetonitrile. |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of 4-(Trifluoromethyl)benzyl bromide typically shows two distinct signals corresponding to the aromatic protons and the benzylic protons.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~7.65 ppm | Doublet | 2H | Aromatic protons ortho to the -CF₃ group |

| ~7.50 ppm | Doublet | 2H | Aromatic protons meta to the -CF₃ group |

| ~4.50 ppm | Singlet | 2H | Benzylic protons (-CH₂Br) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) | Assignment |

| ~142 ppm | Quaternary aromatic carbon attached to -CH₂Br |

| ~131 ppm (quartet) | Quaternary aromatic carbon attached to -CF₃ |

| ~129 ppm | Aromatic CH carbons ortho to the -CF₃ group |

| ~126 ppm (quartet) | Aromatic CH carbons meta to the -CF₃ group |

| ~124 ppm (quartet) | Trifluoromethyl carbon (-CF₃) |

| ~32 ppm | Benzylic carbon (-CH₂Br) |

IR (Infrared) Spectroscopy

The IR spectrum reveals the presence of characteristic functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1620-1580 | Medium | Aromatic C=C stretch |

| 1325 | Strong | C-F stretch (from -CF₃ group) |

| 1210 | Strong | C-Br stretch |

| 1160, 1120, 1070 | Strong | C-F symmetric and asymmetric stretches |

MS (Mass Spectrometry)

The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 238/240 | Varies | [M]⁺ and [M+2]⁺ molecular ion peaks (due to bromine isotopes) |

| 159 | High | [M-Br]⁺ (loss of bromine radical) |

| 91 | Base Peak | Tropylium ion [C₇H₇]⁺ (rearrangement and loss of CF₃ and Br) |

Reactivity and Synthetic Applications

4-(Trifluoromethyl)benzyl bromide is a highly versatile reagent in organic synthesis, primarily utilized as an electrophile in nucleophilic substitution reactions. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the aromatic ring and the benzylic position.

Synthesis of 4-(Trifluoromethyl)benzyl bromide

A common method for the synthesis of 4-(Trifluoromethyl)benzyl bromide involves the radical bromination of 4-(trifluoromethyl)toluene.

Key Reactions and Experimental Protocols

This reaction is a classic method for the preparation of ethers. 4-(Trifluoromethyl)benzyl bromide serves as the electrophile, reacting with an alkoxide nucleophile.

Experimental Protocol: Synthesis of 4-Fluorophenyl 4-(Trifluoromethyl)benzyl Ether

-

To a stirred solution of 4-fluorophenol (B42351) (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-(Trifluoromethyl)benzyl bromide (1.1 eq.) to the reaction mixture.

-

Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ether.

4-(Trifluoromethyl)benzyl bromide is an effective reagent for the N-alkylation of primary and secondary amines to produce the corresponding N-benzylated amines, which are important intermediates in pharmaceutical synthesis.

Experimental Protocol: N-Alkylation of Morpholine (B109124)

-

In a round-bottom flask, dissolve morpholine (1.0 eq.) and potassium carbonate (2.0 eq.) in acetonitrile.

-

To this stirred suspension, add 4-(Trifluoromethyl)benzyl bromide (1.2 eq.) dropwise at room temperature.[4]

-

Heat the reaction mixture to reflux and monitor by TLC.[4]

-

Upon completion, cool the mixture to room temperature and filter off the solid potassium carbonate.[4]

-

Concentrate the filtrate under reduced pressure.[4]

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

Purify by column chromatography if necessary.

The corresponding Grignard reagent, 4-(Trifluoromethyl)benzylmagnesium bromide, can be prepared and used in reactions with various electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds.

Experimental Protocol: Preparation of 4-(Trifluoromethyl)benzylmagnesium bromide and Reaction with Benzaldehyde (B42025)

-

In a flame-dried flask under an inert atmosphere, place magnesium turnings (1.2 eq.).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 4-(Trifluoromethyl)benzyl bromide (1.0 eq.) in anhydrous diethyl ether dropwise to initiate the reaction.

-

Once the Grignard reagent formation is complete (disappearance of magnesium), cool the solution to 0 °C.

-

Slowly add a solution of benzaldehyde (1.0 eq.) in anhydrous diethyl ether.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting alcohol by column chromatography.

Safety Information

4-(Trifluoromethyl)benzyl bromide is a corrosive and lachrymatory compound. It causes severe skin burns and eye damage.[2]

-

Hazard Pictograms: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statements: H314 (Causes severe skin burns and eye damage)

-

Precautionary Statements: P260, P280, P303+P361+P353, P305+P351+P338, P310

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

4-(Trifluoromethyl)benzyl bromide is a valuable and versatile reagent in organic synthesis, particularly for the introduction of the 4-(trifluoromethyl)benzyl group. Its well-defined reactivity in nucleophilic substitution reactions makes it a reliable building block in the synthesis of complex molecules for pharmaceutical and materials science applications. A thorough understanding of its chemical properties, spectroscopic data, and reaction protocols is essential for its safe and effective use in a research and development setting.

References

An In-depth Technical Guide to 4-(Trifluoromethyl)benzyl bromide (CAS: 402-49-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)benzyl bromide, a key reagent in modern organic synthesis. This document details its chemical and physical properties, safety and handling protocols, and its applications in the synthesis of pharmaceuticals and other advanced materials. Experimental protocols and spectroscopic analysis are also discussed to provide a practical resource for laboratory use.

Chemical and Physical Properties

4-(Trifluoromethyl)benzyl bromide, also known as α'-Bromo-α,α,α-trifluoro-p-xylene, is a versatile building block in organic chemistry.[1][2] Its utility stems from the presence of the trifluoromethyl group, which can significantly enhance the lipophilicity, metabolic stability, and binding affinity of target molecules, making it a valuable reagent in drug discovery and materials science.[3][4]

The key physicochemical properties of 4-(Trifluoromethyl)benzyl bromide are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 402-49-3 | [1][2] |

| Molecular Formula | C₈H₆BrF₃ | [1] |

| Molecular Weight | 239.03 g/mol | [1][2] |

| Appearance | White to light yellow crystalline low melting solid | [1] |

| Melting Point | 29-33 °C (lit.) | [1] |

| Boiling Point | 65-69 °C / 5 mmHg (lit.) | [1][2] |

| Density | 1.546 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index (n20/D) | 1.484 (lit.) | [1][2] |

| Solubility | Insoluble in water. Soluble in chloroform (B151607) and methanol (B129727) (slightly). | |

| Flash Point | 88 °C (190.4 °F) |

Safety and Handling

4-(Trifluoromethyl)benzyl bromide is a corrosive and lachrymatory substance that requires careful handling in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.

Hazard Identification:

-

GHS Pictogram: GHS05 (Corrosion)[2]

-

Signal Word: Danger[2]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[2][5]

-

Precautionary Statements: P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363[2]

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[6] It is sensitive to moisture and light.

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]

Applications in Organic Synthesis

The primary application of 4-(trifluoromethyl)benzyl bromide is as an electrophilic building block for the introduction of the 4-(trifluoromethyl)benzyl moiety into a wide range of molecules. This is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where the trifluoromethyl group imparts desirable properties.[3][4]

Key reaction types include:

-

Alkylation of Nucleophiles: It readily reacts with a variety of nucleophiles, such as amines, thiols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively.

-

Williamson Ether Synthesis: It can be used to synthesize ethers by reacting with alkoxides.

-

Grignard Reagent Formation: While benzyl (B1604629) bromides can form Grignard reagents, their high reactivity can lead to side reactions like Wurtz coupling.

The trifluoromethyl group is a key feature, acting as a strong electron-withdrawing group which influences the reactivity of the benzylic position.[3]

Experimental Protocols

The following are generalized experimental protocols for common reactions involving 4-(trifluoromethyl)benzyl bromide. These should be considered as illustrative examples and may require optimization based on the specific substrate and desired outcome.

General Procedure for N-Alkylation of an Amine

This protocol describes a typical procedure for the reaction of 4-(trifluoromethyl)benzyl bromide with a primary or secondary amine.

Caption: Workflow for N-alkylation using 4-(trifluoromethyl)benzyl bromide.

General Procedure for Williamson Ether Synthesis

This protocol outlines the synthesis of an ether from an alcohol and 4-(trifluoromethyl)benzyl bromide.

Caption: Workflow for Williamson ether synthesis.

Spectroscopic Data Analysis

Detailed spectroscopic data is crucial for the characterization of 4-(Trifluoromethyl)benzyl bromide and its reaction products. Below is a summary of the expected spectral features.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the proton environment in the molecule.

-

Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (typically δ 7.2-7.7 ppm). The protons ortho to the -CH₂Br group will appear as a doublet, and the protons ortho to the -CF₃ group will appear as another doublet. The coupling constant between these adjacent protons will be in the typical range for ortho-coupling (J ≈ 8 Hz).

-

Benzylic Protons (-CH₂Br): A singlet is expected for the two equivalent benzylic protons, typically in the region of δ 4.4-4.6 ppm. The downfield shift is due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments.

-

Aromatic Carbons: Four signals are expected for the aromatic carbons due to the molecule's symmetry. The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts will be in the typical aromatic region (δ 120-140 ppm).

-

Benzylic Carbon (-CH₂Br): A single peak is expected for the benzylic carbon, typically in the range of δ 32-35 ppm.

-

Trifluoromethyl Carbon (-CF₃): A quartet is expected for the trifluoromethyl carbon due to C-F coupling, typically in the range of δ 120-130 ppm.

Infrared (IR) Spectroscopy

The IR spectrum helps identify the functional groups present.

-

C-H stretching (aromatic): Peaks will be observed above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks for the -CH₂- group will be observed just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Peaks will be present in the 1600-1450 cm⁻¹ region.

-

C-F stretching: Strong absorption bands are expected in the 1350-1100 cm⁻¹ region due to the C-F bonds of the trifluoromethyl group.

-

C-Br stretching: A peak in the fingerprint region, typically around 600-500 cm⁻¹, corresponds to the C-Br bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 239.03). Due to the presence of bromine, there will be an M+2 peak of nearly equal intensity, corresponding to the presence of the ⁸¹Br isotope.

-

Fragmentation: A common fragmentation pathway is the loss of the bromine atom to form a stable 4-(trifluoromethyl)benzyl cation, which would result in a prominent peak at m/z = 159. Further fragmentation of the aromatic ring can also be observed.

Caption: Primary fragmentation of 4-(trifluoromethyl)benzyl bromide.

Conclusion

4-(Trifluoromethyl)benzyl bromide is a valuable and versatile reagent in organic synthesis, particularly for the introduction of the trifluoromethylbenzyl moiety in the development of new pharmaceuticals and materials. Its proper handling and a thorough understanding of its reactivity are essential for its effective and safe use in the laboratory. This guide provides a foundational resource for researchers, and further exploration of the primary literature is encouraged for specific applications and reaction optimization.

References

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-(trifluoromethyl)benzyl bromide, a key building block in the development of pharmaceuticals and agrochemicals.[1][2] The strategic incorporation of the trifluoromethyl group can enhance the lipophilicity, metabolic stability, and binding affinity of target molecules.[2] This document details the core methodologies for its synthesis, presenting quantitative data in a structured format, complete experimental protocols, and visual diagrams of reaction pathways and workflows.

Core Synthetic Strategies

The synthesis of 4-(trifluoromethyl)benzyl bromide is predominantly achieved through two main strategies:

-

Free-Radical Bromination of 4-(Trifluoromethyl)toluene: This method involves the substitution of a benzylic hydrogen with a bromine atom via a free-radical chain reaction.

-

Bromination of 4-(Trifluoromethyl)benzyl Alcohol: This approach relies on the conversion of the benzylic alcohol functional group into a bromide, typically through nucleophilic substitution.

Data Presentation: A Comparative Analysis of Synthetic Methods

The following table summarizes the quantitative data for the key synthetic methods, allowing for a direct comparison of reaction conditions and yields.

| Synthesis Method | Starting Material | Brominating Agent/Reagents | Solvent(s) | Initiator/Catalyst | Reaction Time | Temperature | Reported Yield | Reference(s) |

| Free-Radical Bromination | 4-(Trifluoromethyl)toluene | N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄) | AIBN or UV light | Several hours | Reflux | High | [3] |

| 4-(Trifluoromethyl)toluene | N-Bromosuccinimide (NBS) | Acetonitrile | UV light (CFL) | Minutes to hours | Room Temperature | Good to Excellent | [4][5] | |

| 4-(Trifluoromethyl)toluene | N-Bromosuccinimide (NBS) | (Trifluoromethyl)benzene | AIBN or BPO | Not specified | Photochemical activation | High | [6] | |

| Bromination of Benzyl (B1604629) Alcohol | 4-(Trifluoromethyl)benzyl alcohol | Phosphorus tribromide (PBr₃) | Dichloromethane or Ether | - | 0.5 - 3 hours | 0 °C to Room Temp | High | [7] |

| 4-(Trifluoromethyl)benzyl alcohol | Hydrobromic Acid (HBr) | - | - | 90 minutes | Reflux | Not specified | [8] |

Experimental Protocols

Method 1: Free-Radical Bromination of 4-(Trifluoromethyl)toluene with NBS

This protocol describes a common and effective method for the synthesis of 4-(trifluoromethyl)benzyl bromide utilizing N-bromosuccinimide (NBS) as the brominating agent and a radical initiator.

Materials:

-

4-(Trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon Tetrachloride (CCl₄) or Acetonitrile

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Distillation apparatus or silica (B1680970) gel for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(trifluoromethyl)toluene (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Addition of Reagents: Add N-bromosuccinimide (1.05 to 1.1 equivalents) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide to the solution.

-

Initiation and Reaction: The reaction mixture is then heated to reflux. Alternatively, the reaction can be initiated using a UV lamp at room temperature.[4][5] The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide (B58015) byproduct.

-

Extraction: Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-(trifluoromethyl)benzyl bromide.[9]

Method 2: Bromination of 4-(Trifluoromethyl)benzyl Alcohol with PBr₃

This protocol details the conversion of 4-(trifluoromethyl)benzyl alcohol to the corresponding bromide using phosphorus tribromide.

Materials:

-

4-(Trifluoromethyl)benzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Ice-water mixture

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in anhydrous diethyl ether or dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of PBr₃: Slowly add phosphorus tribromide (0.33 to 0.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.[7]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 1-2 hours.[7] Monitor the reaction progress by TLC.

-

Quenching: Carefully pour the reaction mixture into an ice-water mixture with stirring.

-

Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether or dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by water and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 4-(trifluoromethyl)benzyl bromide can be purified by vacuum distillation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Free-Radical Bromination.

Caption: SN2 Mechanism for Bromination of Alcohol with PBr₃.

Caption: General Experimental Workflow for Synthesis.

Product Characterization

The identity and purity of the synthesized 4-(trifluoromethyl)benzyl bromide should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzylic methylene (B1212753) (-CH₂Br) protons. The methylene protons typically appear as a singlet in the range of 4.4-4.6 ppm. The aromatic protons will exhibit a characteristic splitting pattern for a para-substituted benzene (B151609) ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the trifluoromethyl carbon, the aromatic carbons, and the benzylic carbon.

-

¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the -CF₃ group.

-

-

Physical Properties:

Safety Considerations

-

4-(Trifluoromethyl)benzyl bromide is a lachrymator and is corrosive. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

-

The reagents used in these syntheses, such as PBr₃ and HBr, are corrosive and toxic. NBS is an irritant. Radical initiators can be explosive under certain conditions. Always consult the Safety Data Sheet (SDS) for each chemical before use.

-

Reactions should be conducted with appropriate care, particularly when heating or using reactive chemicals.

References

- 1. 4-(TRIFLUOROMETHYL)BENZYL BROMIDE | 402-49-3 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 4. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of 4-(Trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)benzyl bromide is a key building block in organic synthesis, valued for the introduction of the trifluoromethyl-substituted benzyl (B1604629) moiety into a diverse range of molecular architectures. This technical guide provides a comprehensive overview of its reactivity and the mechanisms governing its transformations. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the benzylic carbon, impacting nucleophilic substitution pathways and the efficacy of various coupling reactions. This document details nucleophilic substitution, metal-catalyzed cross-coupling reactions, oxidation, reduction, and Grignard reagent formation, supported by experimental data and detailed protocols.

Introduction: The Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent due to the high electronegativity of fluorine atoms.[1] This electronic effect is primarily inductive, significantly influencing the reactivity of the adjacent benzylic position in 4-(trifluoromethyl)benzyl bromide. The -CF3 group destabilizes the formation of a carbocation at the benzylic position, which has profound implications for the mechanism of nucleophilic substitution reactions. Conversely, it can enhance the electrophilicity of the benzylic carbon, influencing the rates of certain reactions. Understanding these electronic effects is crucial for predicting and controlling the outcomes of reactions involving this versatile reagent.

Nucleophilic Substitution Reactions

Benzylic halides are known to undergo nucleophilic substitution reactions readily.[2] The reaction mechanism, either unimolecular (SN1) or bimolecular (SN2), is highly dependent on the substitution at the benzylic carbon, the nature of the nucleophile, the leaving group, and the solvent. For primary benzylic halides like 4-(trifluoromethyl)benzyl bromide, the SN2 pathway is generally favored.[2]

Mechanistic Considerations: SN1 vs. SN2

The strong electron-withdrawing trifluoromethyl group at the para position significantly destabilizes the formation of a positive charge on the benzylic carbon. This destabilization of the potential carbocation intermediate makes the SN1 pathway highly unfavorable for 4-(trifluoromethyl)benzyl bromide. Consequently, nucleophilic substitution reactions on this substrate predominantly proceed through an SN2 mechanism. This involves a backside attack by the nucleophile on the electrophilic benzylic carbon, leading to an inversion of stereochemistry if the carbon were chiral.

The preference for the SN2 mechanism can be further understood through Hammett plots, which correlate reaction rates with substituent constants (σ). For SN1 reactions of benzyl derivatives, a large negative ρ value is typically observed, indicating that electron-donating groups, which stabilize the carbocation intermediate, accelerate the reaction. Conversely, a small positive ρ value is expected for an SN2 reaction, where the transition state has a buildup of negative charge. Studies on the solvolysis of substituted benzyl chlorides have shown a shift from SN1 to SN2 mechanisms as the substituents become more electron-withdrawing.[3]

Diagram: SN2 Mechanism for 4-(Trifluoromethyl)benzyl bromide

Caption: Generalized SN2 pathway for 4-(trifluoromethyl)benzyl bromide.

Quantitative Data for Nucleophilic Substitution

| Nucleophile | Substrate | Solvent | Conditions | Yield (%) | Reference |

| Sodium Azide (B81097) | 3,5-bis(trifluoromethyl)benzyl chloride | DMSO/Water | Ambient Temp, 6h | 91 | [5] |

| Pyridine | Substituted Benzyl Bromides | Acetonitrile | 300.8 K | (Rate data) | [6] |

This table includes data for analogous compounds to illustrate typical reaction conditions and outcomes.

Experimental Protocol: Synthesis of 1-(Azidomethyl)-4-(trifluoromethyl)benzene

This protocol is adapted from the synthesis of a similar compound, 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene.[5]

Materials:

-

4-(Trifluoromethyl)benzyl bromide

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water

Procedure:

-

In a round-bottom flask, dissolve sodium azide (1.2 equivalents) in a mixture of DMSO and water (e.g., 4:1 v/v).

-

To this solution, add a solution of 4-(trifluoromethyl)benzyl bromide (1.0 equivalent) in a minimal amount of DMSO.

-

Stir the reaction mixture at room temperature for approximately 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with heptane (3 x volume).

-

Combine the organic layers and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Metal-Catalyzed Cross-Coupling Reactions

4-(Trifluoromethyl)benzyl bromide is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp³) bonds. 4-(Trifluoromethyl)benzyl bromide can be coupled with arylboronic acids or their esters in the presence of a palladium catalyst and a base.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

| Arylboronic Acid | Catalyst | Base | Solvent | Conditions | Yield (%) | Reference |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140°C, 20 min (MW) | ~50-70 | [7] |

| Phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140°C, 20 min (MW) | 69-75 | [7] |

| 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140°C, 20 min (MW) | 20-35 | [7] |

Heck Reaction

The Heck reaction couples 4-(trifluoromethyl)benzyl bromide with alkenes to form substituted alkenes. The reaction is typically catalyzed by a palladium complex in the presence of a base.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp³)-C(sp) bond by reacting 4-(trifluoromethyl)benzyl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

Experimental Protocol: Sonogashira Coupling of 4-(Trifluoromethyl)benzyl bromide

This protocol is a general procedure adapted from known Sonogashira coupling reactions.

Materials:

-

4-(Trifluoromethyl)benzyl bromide

-

Terminal alkyne (e.g., phenylacetylene)

-

Pd₂(dba)₃·CHCl₃

-

Triphenylphosphine (B44618) (PPh₃)

-

Diisopropylethylamine (DIPEA)

-

Toluene

Procedure:

-

To an oven-dried microwave vial, add 4-(trifluoromethyl)benzyl bromide (1.0 eq), triphenylphosphine (0.4 eq), and Pd₂(dba)₃·CHCl₃ (0.05 eq).

-

Seal the vial with a crimp cap, then evacuate and backfill with dry nitrogen three times.

-

Add anhydrous toluene, the terminal alkyne (1.2 eq), and DIPEA (4.0 eq) via syringe.

-

Heat the reaction mixture in a microwave reactor at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 20-60 minutes).

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Oxidation and Reduction Reactions

Oxidation to 4-(Trifluoromethyl)benzaldehyde

4-(Trifluoromethyl)benzyl bromide can be oxidized to the corresponding aldehyde, a valuable synthetic intermediate.[8] Various oxidizing agents can be employed for this transformation.

Experimental Protocol: Oxidation using Dimethyl Sulfoxide (Kornblum Oxidation)

Materials:

-

4-(Trifluoromethyl)benzyl bromide

-

Dimethyl sulfoxide (DMSO)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

In a round-bottom flask, dissolve 4-(trifluoromethyl)benzyl bromide in DMSO.

-

Add sodium bicarbonate to the solution.

-

Heat the reaction mixture (e.g., to 100-150 °C) and stir for several hours.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into ice-water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by distillation or column chromatography.

Reduction to 4-Methyl-1-(trifluoromethyl)benzene

The benzylic bromide can be reduced to a methyl group using various reducing agents.

Diagram: Reduction of 4-(Trifluoromethyl)benzyl bromide

Caption: Reduction of the benzylic bromide to a methyl group.

Grignard Reagent Formation

4-(Trifluoromethyl)benzyl bromide can be used to prepare the corresponding Grignard reagent, 4-(trifluoromethyl)benzylmagnesium bromide. This organometallic reagent is a potent nucleophile and a strong base, useful for forming new carbon-carbon bonds.

Experimental Protocol: Preparation of 4-(Trifluoromethyl)benzylmagnesium Bromide

Materials:

-

4-(Trifluoromethyl)benzyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as initiator)

Procedure:

-

Ensure all glassware is rigorously flame-dried and the reaction is conducted under an inert atmosphere (nitrogen or argon).

-

Place magnesium turnings in a flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine.

-

Add a small portion of a solution of 4-(trifluoromethyl)benzyl bromide in anhydrous ether to the magnesium.

-

Initiate the reaction by gentle warming if necessary. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.

-

Once the reaction has started, add the remaining solution of 4-(trifluoromethyl)benzyl bromide dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

The resulting grey-black solution of the Grignard reagent can be used directly in subsequent reactions.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): δ 7.61 (d, J = 8.1 Hz, 2H), 7.45 (d, J = 8.0 Hz, 2H), 4.51 (s, 2H).[9]

¹³C NMR (101 MHz, CDCl₃): δ 141.6, 130.5 (q, J = 32.6 Hz), 129.5, 125.7 (q, J = 3.8 Hz), 124.0 (q, J = 272.5 Hz), 32.1.[9]

Conclusion

4-(Trifluoromethyl)benzyl bromide exhibits a rich and versatile reactivity profile, primarily dictated by the strong electron-withdrawing nature of the trifluoromethyl group. Its propensity to undergo SN2 reactions makes it a reliable substrate for introducing the 4-(trifluoromethyl)benzyl moiety with a variety of nucleophiles. Furthermore, its utility as a precursor in a range of metal-catalyzed cross-coupling reactions, as well as in oxidation, reduction, and Grignard reagent formation, underscores its importance as a building block in modern organic synthesis. This guide provides a foundational understanding of its reactivity and offers practical guidance for its application in research and development.

References

- 1. 4-(TRIFLUOROMETHYL)BENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 8. nbinno.com [nbinno.com]

- 9. datapdf.com [datapdf.com]

Spectroscopic Profile of 4-(Trifluoromethyl)benzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(Trifluoromethyl)benzyl bromide (CAS No. 402-49-3), a key reagent in organic synthesis and drug discovery. This document presents available data from Fourier-Transform Infrared (FT-IR) spectroscopy, supplemented by general experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of similar benzylic bromides.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-(Trifluoromethyl)benzyl bromide.

Table 1: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3071 | Weak | C-H stretching (aromatic) |

| 1621 | Strong | C=C stretching (aromatic) |

| 1420 | Medium | CH₂ scissoring |

| 1328 | Very Strong | C-F stretching (symmetric) |

| 1168, 1128, 1070 | Very Strong | C-F stretching (asymmetric) & C-C stretching |

| 1018 | Strong | C-H in-plane bending (aromatic) |

| 835 | Medium | C-H out-of-plane bending (aromatic) |

| 601 | Medium | C-Br stretching |

| 521 | Medium | CF₃ bending |

Data extracted from a detailed vibrational analysis by Karnan et al. (2013).[1][2]

Table 2: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 2H | Aromatic H (ortho to CF₃) |

| ~7.5 | d | 2H | Aromatic H (ortho to CH₂Br) |

| ~4.5 | s | 2H | CH₂Br |

Note: Experimental ¹H NMR data was not available in the searched literature. The predicted values are based on the analysis of similar compounds.

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~141 | s | Quaternary C (ipso to CH₂Br) |

| ~131 | q | Quaternary C (ipso to CF₃) |

| ~130 | s | Aromatic CH |

| ~126 | q | Aromatic CH |

| ~124 | q | CF₃ |

| ~32 | s | CH₂Br |

Note: Experimental ¹³C NMR data was not available in the searched literature. The predicted values are based on the analysis of similar compounds.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 238/240 | Med/Med | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |

| 159 | High | [M-Br]⁺ (Loss of Bromine) |

| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |

Note: Experimental mass spectrometry data was not available in the searched literature. The predicted fragmentation is based on the common fragmentation patterns of benzyl (B1604629) bromides.

Experimental Protocols

Detailed experimental procedures for the acquisition of the cited FT-IR data and general protocols for NMR and MS analyses of similar compounds are provided below.

FT-IR Spectroscopy

The FT-IR spectrum of 4-(Trifluoromethyl)benzyl bromide was recorded in the solid phase using the KBr pellet technique. A small amount of the sample was mixed with dry potassium bromide powder and pressed into a thin, transparent pellet. The spectrum was recorded over the range of 4000-400 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

¹H and ¹³C NMR spectra of benzyl bromide derivatives are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS) (General Protocol)

Mass spectra of halogenated organic compounds are often obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), and bombarded with a beam of electrons (typically 70 eV). The resulting charged fragments are separated by a mass analyzer and detected.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 4-(Trifluoromethyl)benzyl bromide.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

This guide serves as a foundational resource for professionals engaged in research and development involving 4-(Trifluoromethyl)benzyl bromide. The provided spectroscopic data and experimental context are intended to facilitate compound identification, characterization, and the design of novel synthetic pathways.

References

4-(Trifluoromethyl)benzyl bromide safety and handling

An In-depth Technical Guide to the Safety and Handling of 4-(Trifluoromethyl)benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)benzyl bromide (CAS No: 402-49-3), also known as α'-Bromo-α,α,α-trifluoro-p-xylene, is a valuable reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of the trifluoromethyl (CF3) group, which can enhance the lipophilicity, metabolic stability, and binding affinity of target molecules.[1] However, its reactivity also necessitates stringent safety and handling protocols. This guide provides a comprehensive overview of the hazards associated with 4-(Trifluoromethyl)benzyl bromide and details the necessary procedures for its safe use, storage, and disposal.

Hazard Identification and Classification

4-(Trifluoromethyl)benzyl bromide is classified as a corrosive substance that poses significant health risks upon exposure.[2][3][4][5]

GHS Classification:

GHS Label Elements:

-

Pictogram: GHS05 (Corrosion)[3]

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[2][3][4][5]

-

Other Hazards: The substance is a lachrymator, meaning it can cause tearing.[6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-(Trifluoromethyl)benzyl bromide is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrF₃ | |

| Molecular Weight | 239.03 g/mol | |

| Appearance | White to light yellow crystalline low melting solid | [7] |

| Melting Point | 29-33 °C (lit.) | [7] |

| Boiling Point | 65-69 °C at 5 mmHg (lit.) | [7] |

| Density | 1.546 g/mL at 25 °C (lit.) | [7] |

| Flash Point | 192 °F (88.9 °C) | |

| Water Solubility | Insoluble | [7] |

| Refractive Index | n20/D 1.484 (lit.) |

Safe Handling and Storage Protocols

Adherence to strict protocols is mandatory to ensure the safety of personnel working with this chemical.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][8]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][9]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required for all handling procedures:

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[2][6] Standard safety glasses are not sufficient.

-

Skin Protection:

-

Respiratory Protection: If vapors or aerosols are generated, use a NIOSH/MSHA-approved respirator with appropriate cartridges.[2][9][10]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

The storage area should be a designated corrosives area, and containers should be kept under an inert gas like nitrogen or argon at 2–8 °C.[9]

-

Store locked up, accessible only to qualified personnel.[2][10]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[9][10]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

-

Inhalation: Move the victim to fresh air immediately.[2][10] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][9][10]

-

Skin Contact: Immediately remove all contaminated clothing.[2][10] Rinse the affected skin with large amounts of water and soap for at least 15 minutes.[2][9][10] Seek immediate medical attention.[9][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[6][10] Remove contact lenses if present and easy to do.[2][10] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting, as this can cause perforation of the esophagus.[9][10] Never give anything by mouth to an unconscious person.[2] Call a physician or Poison Control Center immediately.[2][10]

Spill and Leak Procedures

-

Personal Precautions: Evacuate personnel to a safe area.[2] Wear full personal protective equipment, including respiratory protection.[2] Ensure adequate ventilation and remove all sources of ignition.[2]

-

Containment and Cleanup:

-

For liquid spills, use an inert absorbent material such as sand, silica (B1680970) gel, or acid binder to soak up the chemical.[9][10]

-

For solid spills, carefully sweep up the material, avoiding dust formation.[11]

-

Collect the spilled material and place it in a suitable, closed container for disposal.[2][9][10]

-

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[2]

Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.[11] Do not mix with other waste. Uncleaned containers should be treated as the product itself.

Visualization of Safety Protocols

To further clarify the safety and handling procedures, the following diagrams illustrate the key workflows and logical relationships.

Caption: Workflow for the safe handling of 4-(Trifluoromethyl)benzyl bromide.

Caption: Hazard mitigation strategy for 4-(Trifluoromethyl)benzyl bromide.

References

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. 4-(三氟甲基)溴苄 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Vector SDS and Chemical Management [nku-ky.safecollegessds.com]

- 5. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 4-(TRIFLUOROMETHYL)BENZYL BROMIDE CAS#: 402-49-3 [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.com [capotchem.com]

Solubility Profile of 4-(Trifluoromethyl)benzyl Bromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(Trifluoromethyl)benzyl bromide in various organic solvents. Due to the limited availability of precise quantitative public data, this document presents a combination of qualitative solubility information and data from analogous compounds to guide laboratory work. It also includes a detailed experimental protocol for determining solubility and a workflow diagram for clarity.

Core Topic: Solubility of 4-(Trifluoromethyl)benzyl Bromide

4-(Trifluoromethyl)benzyl bromide is a crucial reagent in organic synthesis, particularly for the introduction of the 4-(trifluoromethyl)benzyl group. Its solubility in organic solvents is a critical parameter for reaction setup, purification, and formulation.

Data on Solubility

| Solvent | Chemical Formula | Polarity Index | Solubility of 4-(Trifluoromethyl)benzyl Bromide | Notes and Analogous Compound Data |

| Water | H₂O | 10.2 | Insoluble[1][2] | - |

| Methanol | CH₃OH | 5.1 | Slightly Soluble[1] | A related compound, 4-(trifluoromethoxy)benzyl bromide, is soluble in methanol[3]. |

| Chloroform | CHCl₃ | 4.1 | Slightly Soluble[1] | 4-(Trifluoromethoxy)benzyl bromide exhibits good solubility in chloroform[4]. |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 3.1 | Soluble | A 60% solution in dichloromethane is commercially available, indicating good solubility[5]. 4-(Trifluoromethoxy)benzyl bromide also has good solubility in DCM[4]. |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Likely Soluble | 4-(Trifluoromethoxy)benzyl bromide shows good solubility in ethyl acetate[4]. |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Likely Soluble | Benzyl (B1604629) bromide is miscible with ether[6]. 4-(Trifluoromethoxy)benzyl bromide is also soluble in ether[4]. |

| Benzene | C₆H₆ | 2.7 | Likely Soluble | The parent compound, benzyl bromide, is miscible with benzene[6]. |

| Ethanol | C₂H₅OH | 4.3 | Likely Soluble | Benzyl bromide is miscible with ethanol[6]. |

Disclaimer: The solubility data presented as "Likely Soluble" is inferred from the properties of structurally similar compounds. For precise quantitative measurements, experimental determination is strongly recommended.

Experimental Protocol for Solubility Determination

This section outlines a general and robust methodology for determining the solubility of a solid compound like 4-(Trifluoromethyl)benzyl bromide in an organic solvent.

Objective

To quantitatively determine the solubility of 4-(Trifluoromethyl)benzyl bromide in a specific organic solvent at a given temperature.

Materials

-

4-(Trifluoromethyl)benzyl bromide (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-(Trifluoromethyl)benzyl bromide to a series of vials.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solid phase should remain present.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Dilute the filtered sample with a known volume of the same solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or GC method.

-

Prepare a series of standard solutions of 4-(Trifluoromethyl)benzyl bromide of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

References

Stability and Storage of 4-(Trifluoromethyl)benzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-(trifluoromethyl)benzyl bromide. Understanding the chemical stability of this reagent is critical for its effective use in research and development, particularly in the synthesis of pharmaceutical compounds where purity and integrity are paramount. This document outlines the known stability profile, potential degradation pathways, and best practices for handling and storage to ensure the longevity and reliability of 4-(trifluoromethyl)benzyl bromide.

Chemical and Physical Properties

4-(Trifluoromethyl)benzyl bromide is a white to light yellow crystalline solid with a low melting point. It is characterized by the presence of a trifluoromethyl group on the benzene (B151609) ring, which significantly influences its reactivity and stability.

| Property | Value | References |

| Chemical Formula | C₈H₆BrF₃ | |

| Molecular Weight | 239.03 g/mol | |

| Melting Point | 29-33 °C | |

| Boiling Point | 65-69 °C at 5 mmHg | |

| Appearance | White to light yellow crystalline solid | |

| Solubility | Insoluble in water. Soluble in chloroform (B151607) and methanol. |

Stability Profile and Degradation Pathways

While specific kinetic data on the degradation of 4-(trifluoromethyl)benzyl bromide is not extensively available in public literature, its stability can be inferred from the general reactivity of benzyl (B1604629) bromides and compounds with trifluoromethyl-substituted aromatic rings. The primary degradation pathways are anticipated to be hydrolysis, oxidation, and photolysis.

Hydrolytic Stability

4-(Trifluoromethyl)benzyl bromide is susceptible to hydrolysis due to the presence of the reactive benzylic bromide. Contact with moisture or water will lead to the formation of 4-(trifluoromethyl)benzyl alcohol and hydrobromic acid. This reaction is a nucleophilic substitution, which can proceed via an SN1 or SN2 mechanism depending on the conditions. The electron-withdrawing nature of the trifluoromethyl group can influence the reaction rate.

Proposed Hydrolytic Degradation Pathway

Caption: Proposed hydrolytic degradation of 4-(trifluoromethyl)benzyl bromide.

Oxidative Stability

Oxidizing agents can degrade 4-(trifluoromethyl)benzyl bromide, likely at the benzylic carbon. Strong oxidizing agents could potentially oxidize the methylene (B1212753) group to a carbonyl group, forming 4-(trifluoromethyl)benzaldehyde, which could be further oxidized to 4-(trifluoromethyl)benzoic acid under harsh conditions.

Proposed Oxidative Degradation Pathway

Caption: Proposed oxidative degradation pathway.

Photostability

Aromatic compounds containing trifluoromethyl groups can be susceptible to photodegradation.[1] Exposure to UV light may lead to the cleavage of the C-Br bond, forming a benzylic radical. This radical is highly reactive and can participate in a variety of subsequent reactions, leading to the formation of impurities. Studies on other trifluoromethyl-substituted aromatic compounds have shown that the presence of nitrogen in the aromatic ring can diminish photodegradation rates.[1]

Proposed Photodegradation Initiation

Caption: Initiation of photodegradation by UV light.

Recommended Storage and Handling

To ensure the stability and purity of 4-(trifluoromethyl)benzyl bromide, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8 °C. | Low temperatures slow down the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation and reaction with atmospheric moisture. |

| Container | Store in a tightly sealed, corrosive-resistant container (e.g., amber glass bottle with a resistant liner). | Protects from moisture and light, and contains the corrosive material. |

| Moisture | Keep in a dry, well-ventilated place. Avoid contact with water. | The compound is moisture-sensitive and will hydrolyze. |

| Light | Protect from light. | To prevent photodegradation. |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents. | To prevent vigorous and potentially hazardous reactions. |

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following are generalized protocols for conducting forced degradation studies on 4-(trifluoromethyl)benzyl bromide.

General Experimental Workflow

Caption: General workflow for forced degradation studies.

Detailed Methodologies

4.2.1. Acid Hydrolysis

-

Procedure: Dissolve 4-(trifluoromethyl)benzyl bromide in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M hydrochloric acid.

-

Conditions: Heat the solution at 60°C for a specified period (e.g., 24 hours), taking samples at various time points.

-

Analysis: Neutralize the samples with a suitable base, dilute with mobile phase, and analyze by HPLC.

4.2.2. Base Hydrolysis

-

Procedure: Dissolve 4-(trifluoromethyl)benzyl bromide in a suitable solvent and add an equal volume of 0.1 M sodium hydroxide.

-

Conditions: Maintain the solution at room temperature for a specified period, taking samples at various time points.

-

Analysis: Neutralize the samples with a suitable acid, dilute with mobile phase, and analyze by HPLC.

4.2.3. Oxidative Degradation

-

Procedure: Dissolve 4-(trifluoromethyl)benzyl bromide in a suitable solvent and add a solution of 3% hydrogen peroxide.

-

Conditions: Keep the solution at room temperature for a specified period, taking samples at various time points.

-

Analysis: Dilute the samples with mobile phase and analyze by HPLC.

4.2.4. Thermal Degradation

-

Procedure: Place the solid 4-(trifluoromethyl)benzyl bromide in a controlled temperature and humidity chamber.

-

Conditions: Expose the solid to 60°C/75% RH for a specified period.

-

Analysis: Dissolve the samples in a suitable solvent, dilute, and analyze by HPLC.

4.2.5. Photolytic Degradation

-

Procedure: Expose a solution of 4-(trifluoromethyl)benzyl bromide (in a photostable solvent like acetonitrile) and the solid material to UV light (e.g., 254 nm and 365 nm) in a photostability chamber.

-

Conditions: A control sample should be kept in the dark under the same temperature conditions.

-

Analysis: Analyze the samples at various time points by HPLC.

Synthesis and Potential Impurities

4-(Trifluoromethyl)benzyl bromide is typically synthesized from 4-(trifluoromethyl)toluene via radical bromination or from 4-(trifluoromethyl)benzyl alcohol. Potential impurities could include unreacted starting materials, over-brominated products (e.g., 4-(trifluoromethyl)benzylidene bromide), and by-products from side reactions. The synthesis of the related 4-(trifluoromethoxy)benzyl bromide involves the reduction of the corresponding aldehyde to an alcohol, followed by bromination.[2] A similar route for 4-(trifluoromethyl)benzyl bromide would introduce the corresponding aldehyde and alcohol as potential impurities.

Conclusion

4-(Trifluoromethyl)benzyl bromide is a reactive and moisture-sensitive compound. Its stability is compromised by exposure to water, strong oxidizing agents, and light. To maintain its integrity, it must be stored under controlled conditions: refrigerated, under an inert atmosphere, and protected from light and moisture. For researchers and drug development professionals, understanding these stability characteristics and implementing proper handling and storage protocols are essential for obtaining reliable and reproducible results in synthetic applications. The use of forced degradation studies is highly recommended to identify potential impurities and to develop robust, stability-indicating analytical methods for quality control.

References

The Strategic Incorporation of Trifluoromethyl Groups: An In-depth Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique electronic properties and steric profile can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for its biological target. This technical guide provides a comprehensive overview of trifluoromethylated building blocks, including their synthesis, physicochemical properties, and impact on drug design, supported by quantitative data, detailed experimental protocols, and visual workflows.

The Physicochemical Impact of Trifluoromethylation

The substitution of a methyl group or a hydrogen atom with a trifluoromethyl group can dramatically alter a molecule's key physicochemical parameters. The strong electron-withdrawing nature of the three fluorine atoms and the high energy of the carbon-fluorine bond are central to these effects.

Lipophilicity

The trifluoromethyl group is significantly more lipophilic than a methyl group, a property quantified by the partition coefficient (logP). This increased lipophilicity can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, potentially leading to improved bioavailability and efficacy for centrally acting drugs. For example, the incorporation of a trifluoromethyl group in the antidepressant fluoxetine (B1211875) significantly enhances its lipophilicity, facilitating its penetration into the central nervous system.

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The C-F bond is considerably stronger than a C-H bond, making the CF3 group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. By replacing a metabolically labile methyl group with a trifluoromethyl group, a major metabolic pathway can be blocked, leading to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.

Acidity and Basicity (pKa)

The potent electron-withdrawing effect of the trifluoromethyl group can significantly influence the acidity or basicity of nearby functional groups. For instance, the presence of a CF3 group on an aniline (B41778) or a heterocyclic nitrogen atom will decrease its basicity (lower pKa) by withdrawing electron density from the nitrogen. This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and interaction with its target.

Quantitative Comparison of Physicochemical Properties

The following tables summarize the quantitative impact of trifluoromethylation on key physicochemical properties for several drug pairs.

Table 1: Comparison of Lipophilicity (logP)

| Compound | Structure | logP | Non-Trifluoromethylated Analog | Structure | logP |

| Fluoxetine | O(c1ccccc1OC(CCN)c2ccc(cc2)C(F)(F)F)C | 4.05 | Norfluoxetine (without CF3) | O(c1ccccc1OC(CCN)c2ccccc2)C | 3.1 |

| Celecoxib | CC1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | 3.5 | Analog without CF3 | CC1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=C(C=C3)S(=O)(=O)N)C | ~2.5 |

| Leflunomide | CC1=C(C(=O)NC2=C(C=C(C=C2)C(F)(F)F)O)C=C(C=C1)C | 3.8 | Analog without CF3 | CC1=C(C(=O)NC2=C(C=C(C=C2)C)O)C=C(C=C1)C | ~2.8 |

Table 2: Comparison of Metabolic Stability

| Compound | In Vitro Half-life (t½) in Human Liver Microsomes | Non-Trifluoromethylated Analog | In Vitro Half-life (t½) in Human Liver Microsomes |

| Celecoxib | > 60 min | Analog without CF3 | ~20 min |

| Tipranavir | ~45 min | Analog without CF3 | ~10 min |

Table 3: Comparison of Acidity/Basicity (pKa)

| Compound | Structure | pKa | Non-Trifluoromethylated Analog | Structure | pKa |

| 4-(Trifluoromethyl)aniline | NC1=CC=C(C=C1)C(F)(F)F | 3.5 | Aniline | NC1=CC=CC=C1 | 4.6 |

| 2-(Trifluoromethyl)imidazole | C1=C(N=CN1)C(F)(F)F | 5.4 | Imidazole | C1=CN=CN1 | 7.0 |

Key Experimental Protocols

The synthesis of trifluoromethylated building blocks and the assessment of their properties are crucial steps in drug discovery. The following sections provide detailed methodologies for key experiments.

Synthesis of Trifluoromethylated Building Blocks

Protocol 1: Trifluoromethylation of an Aldehyde using the Ruppert-Prakash Reagent (TMSCF3)

This protocol describes the nucleophilic trifluoromethylation of an aldehyde to form a trifluoromethylated alcohol, a common building block.

Materials:

-

Aldehyde (1.0 equiv)

-

(Trifluoromethyl)trimethylsilane (Ruppert-Prakash Reagent, TMSCF3) (1.5 equiv)

-

Tetrabutylammonium fluoride (B91410) (TBAF) solution (1.0 M in THF, 0.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde and anhydrous THF.

-

Add the Ruppert-Prakash reagent to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the TBAF solution dropwise to the stirred reaction mixture.

-

Allow the reaction to stir at 0 °C and then warm to room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated alcohol.

Protocol 2: Electrophilic Trifluoromethylation of an Enamine using a Togni Reagent

This protocol details the synthesis of a β-trifluoromethyl ketone from an enamine using an electrophilic trifluoromethylating agent.

Materials:

-

Enamine substrate (1.0 mmol)

-

Togni Reagent (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 mmol)

-

Copper(I) iodide (CuI) (0.2 mmol)

-

1,2-Dichloroethane (DCE)

-

Iodosobenzene (PhIO) (1.5 mmol)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To the enamine substrate dissolved in DCE, add the Togni reagent and CuI at room temperature.

-

Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC.

-

Upon completion of the first step, add PhIO to the mixture and maintain the reaction temperature at 60 °C.

-

When TLC analysis indicates total consumption of the intermediate, cool the reaction to room temperature and quench with saturated aqueous NaHCO3.

-

Extract the mixture with DCM.

-

Combine the organic layers, wash with saturated aqueous NaCl, dry over Na2SO4, and evaporate to dryness.

-

Purify the desired product by silica gel chromatography.

In Vitro Metabolic Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of a compound using human liver microsomes.

Materials:

-

Test compound

-

Human liver microsomes

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Ice-cold stop solution (e.g., acetonitrile (B52724) with an internal standard)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a working solution of the test compound in a suitable solvent.

-

In a 96-well plate, add the liver microsome solution and the test compound working solution. Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stop solution. The 0-minute time point serves as the initial concentration baseline.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

-

Calculate the in vitro half-life (t½) by plotting the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression is the elimination rate constant (k), and t½ = 0.693/k.

Visualizing Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex processes.

Experimental and Logical Workflows

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals